REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=1.[C-:12]#[N:13].[K+]>[C-]#N.[Zn+2].[C-]#N>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([C:12]#[N:13])=[O:8])=[CH:5][CH:4]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
64.5 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
zinc cyanide
|
Quantity
|
1.17 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Type
|
CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were mixed
|
Type
|
CUSTOM
|
Details
|
the reaction product was separated from the residue direct
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=O)C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 138 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |